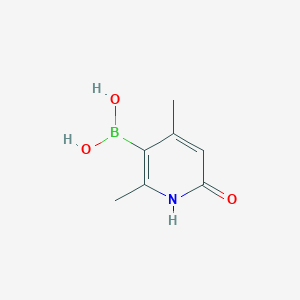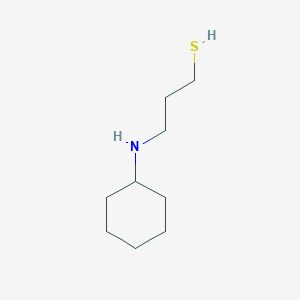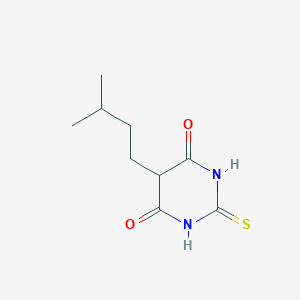
5-(3-Methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is an organic compound characterized by its unique structure, which includes a sulfanylidene group and a diazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 3-methylbutylamine with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
5-(3-Methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the diazinane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted diazinane derivatives.
科学的研究の応用
5-(3-Methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-(3-Methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The diazinane ring may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
5-(3-Methylbutyl)-2-thioxo-1,3-diazinane-4,6-dione: Similar structure but with a thioxo group instead of a sulfanylidene group.
5-(3-Methylbutyl)-2-oxo-1,3-diazinane-4,6-dione: Contains an oxo group instead of a sulfanylidene group.
5-(3-Methylbutyl)-2-imino-1,3-diazinane-4,6-dione: Features an imino group in place of the sulfanylidene group.
Uniqueness
The presence of the sulfanylidene group in 5-(3-Methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable covalent bonds with biological targets. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
90565-96-1 |
|---|---|
分子式 |
C9H14N2O2S |
分子量 |
214.29 g/mol |
IUPAC名 |
5-(3-methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-5(2)3-4-6-7(12)10-9(14)11-8(6)13/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13,14) |
InChIキー |
STSXPMBDBFYHQC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1C(=O)NC(=S)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



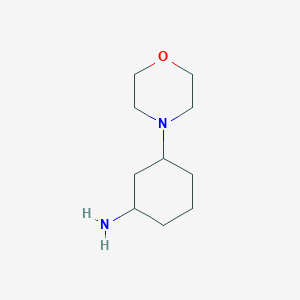
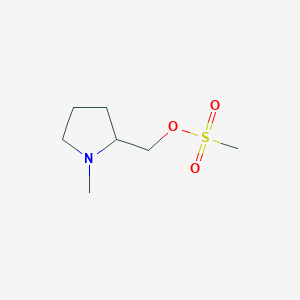
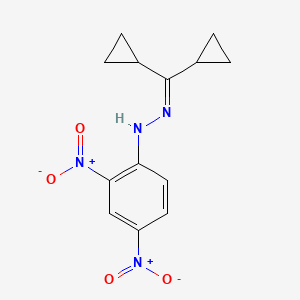
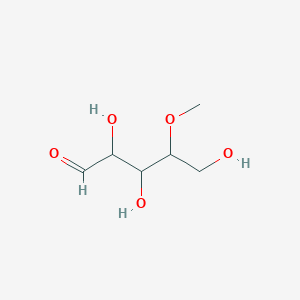
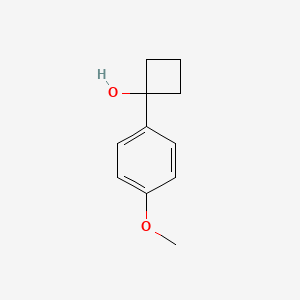

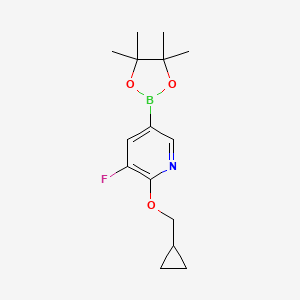

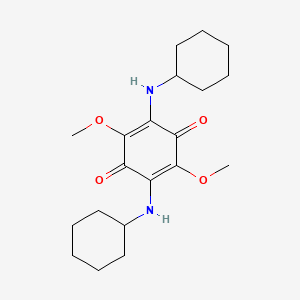

![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
